tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate
Description
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is a carbamate-protected cyclohexyl derivative featuring a trans-configuration at the cyclohexyl ring and a 4-chlorobenzyl ether group. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors, such as CLK (Cdc2-like kinase) inhibitors, due to its role in structure-activity relationship (SAR) studies . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Key structural elements include:
- Trans-cyclohexyl configuration: Ensures spatial orientation critical for target binding.
- 4-Chlorobenzyloxy group: Enhances lipophilicity and influences electronic interactions.
- Carbamate protection: Facilitates stability during synthetic processes.
Properties
Molecular Formula |
C18H26ClNO3 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-[(4-chlorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |
InChI Key |
IBXGZPRXBKZDFT-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves several steps. One common method includes the reaction of trans-2-((4-chlorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Stereochemical Variations
Functional Group Modifications
| Compound Name | Functional Group | Molecular Weight | Key Differences |
|---|---|---|---|
| tert-Butyl (trans-4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate | Pyrimidinylamino | 340.85 (C₁₇H₂₄ClN₅O₂) | Replaces benzyloxy with pyrimidine; enhances hydrogen bonding potential. |
| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl | 229.32 (C₁₂H₂₃NO₃) | Increased polarity (TPSA = 66.4 Ų); lower LogP (~1.2) . |
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